molecular formula C8H15NO B15257817 3-Amino-1-cyclopropylpentan-1-one

3-Amino-1-cyclopropylpentan-1-one

Cat. No.: B15257817
M. Wt: 141.21 g/mol
InChI Key: SCBSIXZAKHHLKU-UHFFFAOYSA-N
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Description

3-Amino-1-cyclopropylpentan-1-one is an organic compound with the molecular formula C8H15NO It features a cyclopropyl group attached to a pentanone backbone, with an amino group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-cyclopropylpentan-1-one can be achieved through several methods. One common approach involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another method includes the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-cyclopropylpentan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like acyl chlorides or anhydrides are used for acylation reactions.

Major Products

The major products formed from these reactions include various substituted derivatives, such as amides, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Amino-1-cyclopropylpentan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-1-cyclopropylpentan-1-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their structure and function. Additionally, the cyclopropyl group can impart unique steric and electronic effects, modulating the compound’s reactivity and interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-1-cyclopropylpentan-1-one is unique due to its combination of a cyclopropyl group and a pentanone backbone, which imparts distinct chemical and physical properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

3-amino-1-cyclopropylpentan-1-one

InChI

InChI=1S/C8H15NO/c1-2-7(9)5-8(10)6-3-4-6/h6-7H,2-5,9H2,1H3

InChI Key

SCBSIXZAKHHLKU-UHFFFAOYSA-N

Canonical SMILES

CCC(CC(=O)C1CC1)N

Origin of Product

United States

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